2-Bromo-4'-ethoxybenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

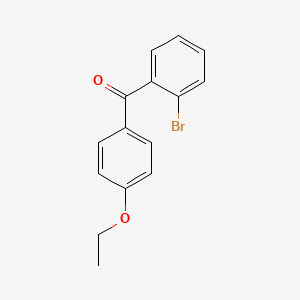

2-Bromo-4’-ethoxybenzophenone is a chemical compound with the molecular formula C15H13BrO2 . It has a molecular weight of 305.17 . The IUPAC name for this compound is (2-bromophenyl)(4-ethoxyphenyl)methanone .

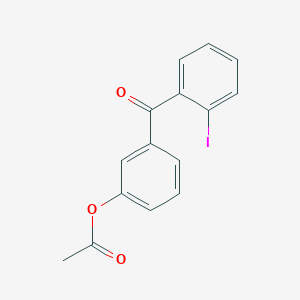

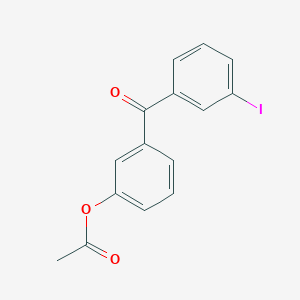

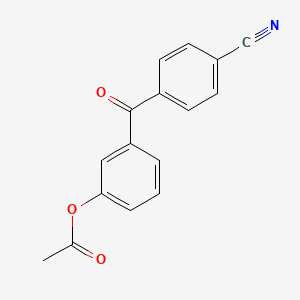

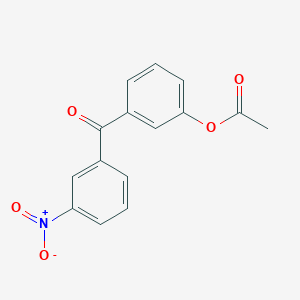

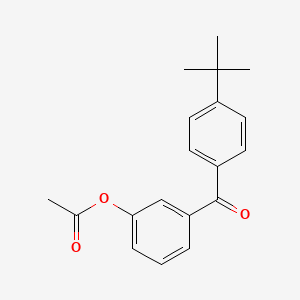

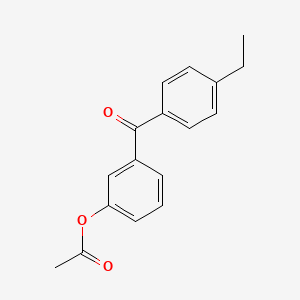

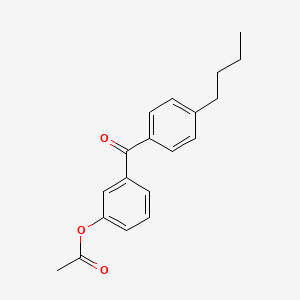

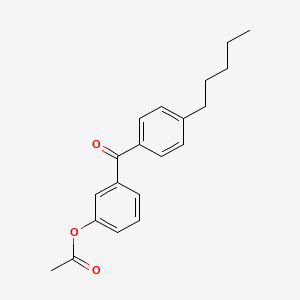

Molecular Structure Analysis

The molecular structure of 2-Bromo-4’-ethoxybenzophenone consists of a bromophenyl group and an ethoxyphenyl group attached to a carbonyl group . The InChI code for this compound is 1S/C15H13BrO2/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 .Physical And Chemical Properties Analysis

2-Bromo-4’-ethoxybenzophenone has a melting point of 63-65°C . Its density is predicted to be 1.360±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Material Science: Photoinitiators

2-Bromo-4’-ethoxybenzophenone: is utilized in material science as a photoinitiator . Photoinitiators are compounds that produce reactive species when exposed to radiation, initiating polymerization processes. This compound, due to its bromine atom, can effectively absorb light and generate free radicals necessary for the curing of polymers, making it valuable in the development of coatings, adhesives, and 3D printing materials.

Life Science: Bioconjugation

In life sciences, 2-Bromo-4’-ethoxybenzophenone serves as a reagent for bioconjugation . Its reactive bromine allows it to attach to various biomolecules, aiding in the creation of probes for biochemical assays. This application is crucial for studying biological interactions and processes at the molecular level.

Chemical Synthesis: Building Block

This compound is a significant building block in chemical synthesis . Its structure is amenable to further functionalization, making it a versatile intermediate for constructing more complex molecules. It’s particularly useful in synthesizing compounds for pharmaceuticals, where it can be transformed into active pharmaceutical ingredients.

Chromatography: Stationary Phase Modifier

2-Bromo-4’-ethoxybenzophenone: can modify stationary phases in chromatography . By attaching to the surface of chromatographic media, it alters the interaction between the stationary phase and analytes. This modification can lead to improved separation efficiency and selectivity in analytical methods.

Analytical Research: Reference Standard

In analytical research, it’s employed as a reference standard due to its well-defined properties . Researchers use it to calibrate instruments and validate methods, ensuring the accuracy and reliability of analytical results in various fields, including environmental and forensic analysis.

Unique Applications: Innovative Experiments

Lastly, 2-Bromo-4’-ethoxybenzophenone finds unique applications in innovative experiments, particularly in educational settings . It’s used to demonstrate chemical reactions and principles, providing hands-on experience to students and aiding in the understanding of organic chemistry concepts.

Wirkmechanismus

Mode of Action

As a benzophenone derivative, it may share some of the biological activities of other benzophenones. The presence of the bromo and ethoxy groups could significantly alter its interactions with biological targets .

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-4’-ethoxybenzophenone are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Bromo-4’-ethoxybenzophenone is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity.

Eigenschaften

IUPAC Name |

(2-bromophenyl)-(4-ethoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCVWESUGMFWMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641757 |

Source

|

| Record name | (2-Bromophenyl)(4-ethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4'-ethoxybenzophenone | |

CAS RN |

860594-34-9 |

Source

|

| Record name | (2-Bromophenyl)(4-ethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.